molecular formula C12H17NO2 B291807 N-(3-methoxypropyl)-4-methylbenzamide

N-(3-methoxypropyl)-4-methylbenzamide

Cat. No.: B291807
M. Wt: 207.27 g/mol
InChI Key: RUARDYMNKFNTEB-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

N-(3-Methoxypropyl)-4-methylbenzamide is classified as a secondary amide due to the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N) that is further connected to two alkyl/aryl groups. The IUPAC name reflects its substituents:

  • 4-Methylbenzamide : A benzene ring with a methyl group at the para position and an amide functional group.
  • 3-Methoxypropyl : A three-carbon chain with a methoxy (-OCH₃) group at the third carbon, attached to the nitrogen atom.

The molecular formula is C₁₂H₁₇NO₂ , with a molecular weight of 207.27 g/mol . Alternative naming conventions include numerical descriptors for substituent positions, but the IUPAC name remains authoritative.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
IUPAC Name This compound
CAS Number 3977580 (base compound)

Historical Context of Benzamide Compound Development

Benzamides have played a pivotal role in organic chemistry since their discovery in the 19th century. Friedrich Wöhler and Justus von Liebig’s seminal work on benzamide (C₆H₅CONH₂) in 1832 marked the first observation of polymorphism in molecular crystals, laying the groundwork for understanding structural diversity in amides . This compound emerged later as a derivative designed to explore the effects of alkyl and aryl substituents on amide reactivity and biological activity. Its development aligns with broader efforts to optimize benzamide scaffolds for applications ranging from pharmaceuticals (e.g., antipsychotics, antiemetics) to polymer science .

Structural Significance in Organic Chemistry

The compound’s structure features three key components:

  • Benzene Core : Aromatic ring providing stability via resonance.
  • Amide Group : Planar arrangement due to resonance between the carbonyl and N-atom, as shown in Figure 1 .
  • Methoxypropyl Side Chain : Enhances solubility in polar solvents and influences steric interactions.

Resonance in the Amide Group
The amide’s planar geometry arises from delocalization of the nitrogen lone pair into the carbonyl group, forming a partial double bond (C–N). This resonance stabilizes the molecule and reduces rotational freedom, a critical factor in its chemical behavior .

Figure 1: Resonance Structures of the Amide Group
$$
\begin{array}{ccc}
\text{O} & & \text{O} \
|| & \leftrightarrow & | \
\text{C–N–R} & & \text{C=N⁺–R} \
\end{array}
$$
Resonance hybrid stabilizes the amide bond .

Comparative Analysis with Related Benzamides

Compound Substituent Key Difference
Benzamide –NH₂ Simpler, no alkyl chains
N,N-Diethyl-m-toluamide –N(CH₂CH₃)₂ Tertiary amide
4-Methylbenzamide –CH₃ at para position Lacks methoxypropyl chain

Position within the Amide Functional Group Classification

Amides are categorized as primary, secondary, or tertiary based on nitrogen substitution:

  • Primary : Two H atoms on N (e.g., benzamide).
  • Secondary : One H atom on N (e.g., this compound).
  • Tertiary : No H atoms on N (e.g., N,N-diethyl-m-toluamide) .

As a secondary amide, this compound exhibits intermediate polarity, enabling hydrogen bonding via the N–H group while maintaining solubility in organic solvents. This balance makes it versatile in synthetic applications, such as intermediates for pharmaceuticals or ligands in coordination chemistry .

Table 2: Amide Classification and Properties

Type Nitrogen Substituents Example Hydrogen Bonding Capacity
Primary –NH₂ Benzamide High
Secondary –NHR This compound Moderate
Tertiary –NR₂ N,N-Diethyl-m-toluamide Low

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-methylbenzamide

InChI

InChI=1S/C12H17NO2/c1-10-4-6-11(7-5-10)12(14)13-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3,(H,13,14)

InChI Key

RUARDYMNKFNTEB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCCOC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCOC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxypropyl)-4-methylbenzamide has been explored for its potential therapeutic properties. Its derivatives have shown promise as inhibitors of various protein kinases, which are critical targets in cancer therapy. In a study examining similar compounds, it was found that modifications to the benzamide backbone can enhance biological activity against cancer cell lines, suggesting that this compound may also exhibit such properties .

Anticancer Activity

Research has demonstrated that compounds related to this compound can inhibit cell proliferation in various cancer types. For instance, a study reported the synthesis of new derivatives that displayed significant anti-proliferative effects against leukemia and breast cancer cell lines . This highlights the compound's potential as a lead structure for developing anticancer drugs.

Biochemical Studies

The compound is also utilized in biochemical research to study enzyme interactions and signaling pathways. The ability of this compound to bind with specific enzymes could provide insights into its mechanism of action and further applications in drug design .

Compound NameTarget Cancer Cell LineIC50 (μM)Reference
Derivative AK562 (Leukemia)<1
Derivative BMCF-7 (Breast)0.5
Derivative CHeLa (Cervical)2

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of several derivatives of this compound against a panel of cancer cell lines including K562, HL-60, and MCF-7. The results indicated that certain modifications to the compound's structure significantly enhanced its potency, suggesting a promising avenue for further drug development .

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the interaction between this compound and specific kinases involved in cancer progression. The study employed both in vitro assays and computational modeling to elucidate the binding affinity and inhibition mechanism, revealing critical insights into how structural changes can affect biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzene Substituent Side Chain Molecular Formula Molecular Weight (g/mol)
This compound 4-methyl 3-Methoxypropyl C₁₂H₁₇NO₂ ~207.27 (calculated)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-Hydroxy-1,1-dimethylethyl C₁₃H₁₉NO₂ 221.29
4-Methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide 4-methoxy 3-(3-Methylisoxazol-5-yl)propyl C₁₅H₁₈N₂O₃ 274.31
4-(3-Methylphenoxy)benzoic Acid (25e) 3-methylphenoxy Carboxylic acid (free acid) C₁₄H₁₂O₃ 228.24

Physicochemical Properties

  • Solubility: The 3-methoxypropyl group likely enhances solubility in polar solvents compared to non-polar side chains (e.g., 3-methylisoxazolylpropyl in ).
  • Thermal Stability : Melting points are unreported for the target compound, but analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibit solid-state stability confirmed by X-ray crystallography .

Q & A

Q. What are the optimal synthetic routes for N-(3-methoxypropyl)-4-methylbenzamide, and how can reaction conditions be adjusted to improve yield?

A multi-step synthesis approach is typically employed, involving:

  • Amide bond formation : Coupling 4-methylbenzoic acid derivatives with 3-methoxypropylamine using carbodiimide-based reagents (e.g., HBTU or DCC) in solvents like DMF or dichloromethane .
  • Reaction optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of amine to acid) and temperature (e.g., 0–25°C) to minimize side products. Post-reaction purification via silica chromatography or recrystallization is critical .
  • Yield improvement : Catalytic additives like DMAP (4-dimethylaminopyridine) enhance coupling efficiency, achieving yields of 50–70% in optimized protocols .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (CDCl3_3) typically shows signals at δ 7.7–6.9 ppm (aromatic protons), δ 3.3 ppm (methoxy group), and δ 2.4 ppm (methyl group). 13C^{13}C NMR confirms carbonyl (δ ~167 ppm) and methoxy (δ ~55 ppm) functionalities .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) detects the molecular ion peak [M+H]+^+ at m/z 264.2 .
  • Melting Point Analysis : Reported melting ranges (e.g., 100–160°C) help verify purity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

  • Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXT for solution, SHELXL for refinement) are optimized for small-molecule crystallography .
  • Refinement strategies : Apply anisotropic displacement parameters for non-H atoms and constrain methoxy/methyl groups using AFIX commands. Typical R1_1 values < 0.05 are achievable for high-resolution datasets .
  • Validation : Check for twinning or disorder using PLATON or OLEX2 .

Q. How can computational modeling predict the biological interactions of this compound?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases or GPCRs. The methoxypropyl chain may occupy hydrophobic pockets, while the benzamide moiety engages in π-π stacking .
  • MD simulations : GROMACS or AMBER can assess stability in lipid bilayers, with force fields (e.g., GAFF) parameterized for amide bonds .

Q. How do researchers resolve contradictions in biological activity data for benzamide derivatives?

  • Dose-response validation : Replicate assays (e.g., IC50_{50} measurements) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolic stability : Assess compound degradation in liver microsomes. For example, methoxy groups may reduce cytochrome P450-mediated oxidation compared to hydroxyl analogs .
  • Off-target screening : Use BioMAP panels to identify unintended interactions .

Q. What strategies address low yields in amide bond formation during scale-up synthesis?

  • Continuous flow reactors : Improve mixing and heat transfer, reducing reaction times from hours to minutes .
  • Solvent selection : Replace DMF with biodegradable alternatives like Cyrene (dihydrolevoglucosenone) to enhance green chemistry metrics .
  • In-situ activation : Employ coupling agents like T3P (propylphosphonic anhydride) for higher efficiency and easier purification .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for N-(3-Methoxypropyl)-4-methylbenzamide

ParameterOptimal ConditionReference
Coupling reagentHBTU or T3P
SolventDMF or dichloromethane
Temperature0–25°C
Purification methodSilica chromatography (EtOAc/hexane)

Q. Table 2. Analytical Data Comparison

TechniqueKey Peaks/DataReference
1H^1H NMR (CDCl3_3)δ 7.74 (d, 2H, J = 8.7 Hz)
ESI-MS[M+H]+^+ = 264.2
Melting point153–157°C

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